molecular formula C24H21ClFN5O3S B2398434 2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide CAS No. 2034546-60-4

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2398434
CAS No.: 2034546-60-4
M. Wt: 513.97
InChI Key: HPHJYYYKZMHDPM-UHFFFAOYSA-N
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Description

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C24H21ClFN5O3S and its molecular weight is 513.97. The purity is usually 95%.
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Biological Activity

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, an acetamide group, and various aromatic substituents, which contribute to its biological activity. The molecular formula is C25H24FN5O3SC_{25}H_{24}FN_{5}O_{3}S, with a molecular weight of approximately 493.6 g/mol.

Property Value
Molecular FormulaC25H24FN5O3SC_{25}H_{24}FN_{5}O_{3}S
Molecular Weight493.6 g/mol
CAS Number1019099-15-0

Anticancer Properties

Research indicates that compounds similar to this pyrazole derivative exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific protein kinases that are crucial in cancer signaling pathways. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including prostate cancer cells (PC-3, LNCaP, DU145), by modulating enzyme activity and receptor interactions .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. The presence of the phenylsulfonyl group may enhance its selectivity towards specific targets within cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to exhibit such effects by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. The structural characteristics of this compound suggest it could effectively reduce inflammation by modulating various signaling pathways involved in inflammatory responses .

The biological activity of this compound is primarily attributed to its interaction with various protein targets:

  • Kinase Inhibition : The compound potentially inhibits tyrosine kinases involved in angiogenesis and tumor growth.
  • Receptor Modulation : It may interact with receptors that mediate cell survival and proliferation signals.
  • Apoptosis Induction : By influencing apoptotic pathways, it can promote cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Study on Prostate Cancer : A study reported that a related pyrazole compound showed over 55% inhibition against androgen receptors in prostate cancer cell lines, indicating its potential as a therapeutic agent .
  • Mechanistic Studies : Molecular docking studies have suggested strong binding affinities between the compound and target proteins involved in cancer progression, further supporting its role as a selective inhibitor .
  • In Vivo Efficacy : Animal model studies demonstrated significant tumor regression when treated with pyrazole derivatives, reinforcing their potential utility in clinical settings.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-cancer properties. The target compound has shown potential in inhibiting specific protein kinases involved in cancer signaling pathways. For instance, studies have demonstrated that similar pyrazole derivatives have been effective against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values indicating promising cytotoxic effects .

Cell Line Compound IC50 Value (µM)
MCF72-(5-amino...)3.79
NCI-H4602-(5-amino...)12.50
SF-2682-(5-amino...)42.30

Anti-Inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are common among pyrazole derivatives. The sulfonamide group can enhance solubility and bioavailability, making it suitable for targeting inflammatory pathways . Various studies have reported that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases such as Aurora-A and CDK2, which play critical roles in cell cycle regulation and cancer progression. Reports indicate that related compounds have shown IC50 values as low as 0.067 µM against Aurora-A kinase . This highlights the compound's potential for development as a targeted cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the coupling of amines and the formation of the pyrazole ring through condensation reactions. Various synthetic routes have been explored to optimize yield and purity . Derivatives of this compound are also being investigated for enhanced biological activity and selectivity against different cancer types.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A derivative showed significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong potential for breast cancer treatment.
  • In Vivo Studies : Animal models treated with similar pyrazole compounds demonstrated reduced tumor growth rates compared to control groups, supporting their use in therapeutic applications.

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN5O3S/c25-17-11-9-16(10-12-17)14-28-21(32)15-31-23(27)22(35(33,34)20-7-2-1-3-8-20)24(30-31)29-19-6-4-5-18(26)13-19/h1-13H,14-15,27H2,(H,28,32)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHJYYYKZMHDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NCC4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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